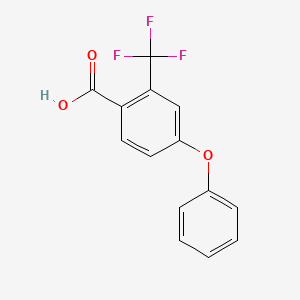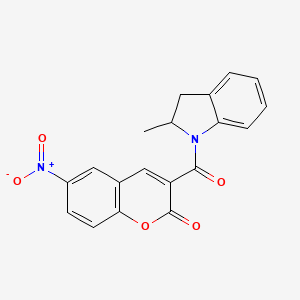![molecular formula C19H20N2O8S B2678278 Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate CAS No. 860785-57-5](/img/structure/B2678278.png)
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate is a complex organic compound with a unique structure that includes both nitro and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent coupling with ethylaniline. The final step involves the esterification of the resulting compound with dimethyl malonate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
化学反応の分析
Types of Reactions
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol or methanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate involves its interaction with specific molecular targets. The nitro and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
- Dimethyl 2-{4-[(methylthio)anilino]-2-nitrophenyl}malonate
- Dimethyl 2-{4-[(phenylamino)sulfonyl]-2-nitrophenyl}malonate
- Dimethyl 2-{4-[(benzylamino)sulfonyl]-2-nitrophenyl}malonate
Uniqueness
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate is unique due to the presence of the ethylanilino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
特性
IUPAC Name |
dimethyl 2-[4-[ethyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O8S/c1-4-20(13-8-6-5-7-9-13)30(26,27)14-10-11-15(16(12-14)21(24)25)17(18(22)28-2)19(23)29-3/h5-12,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSZNHIUXJPSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678195.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2678196.png)
![(NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM](/img/structure/B2678197.png)
![4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2678199.png)
![4-fluoro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2678201.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2678202.png)

![Methyl 2-methoxy-5-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2678204.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2678205.png)
![3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2678207.png)
![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
![3-[2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2678215.png)

![N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2678217.png)
